molecular formula C16H16N2O3 B4557263 2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide

2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide

Cat. No.: B4557263
M. Wt: 284.31 g/mol
InChI Key: ISBIOCGUXUIQAS-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.11609238 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Biological Activity: Benzohydrazide derivatives, including compounds similar to "2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide," have been synthesized and evaluated for their anticancer properties. A study found that certain derivatives showed potent inhibitory effects against various cancer cell lines, suggesting their potential as anticancer agents (Katiyar et al., 2015).

Antimicrobial and Antiviral Properties

  • Synthesis and Antimicrobial Activity: Another research focused on synthesizing and evaluating the antimicrobial and anticancer potentials of benzohydrazide derivatives. These compounds demonstrated significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2017).
  • Anti-influenza Virus Activity: In a study on benzamide-based derivatives, some compounds showed significant antiviral activities against bird flu influenza (H5N1), indicating the potential application of these compounds in treating viral infections (Hebishy et al., 2020).

Applications in Organic and Material Chemistry

  • Synthesis of Novel Compounds: Research in organic chemistry includes the synthesis of novel benzohydrazide derivatives and their characterization. These studies contribute to expanding the knowledge of organic compounds and their potential applications in various fields (Dighade & Parikh, 2017).
  • Covalent Organic Frameworks: Benzohydrazide derivatives have been used in creating covalent organic frameworks (COFs), which have applications in materials science due to their porosity and stability (Uribe-Romo et al., 2011).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Activity: Certain derivatives of benzohydrazide exhibit good antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related disorders (Arunkumar et al., 2009).
  • Anti-inflammatory Effects: A study synthesized novel pyrazole derivatives of gallic acid, demonstrating significant anti-inflammatory activity, suggesting their potential in anti-inflammatory drug development (Tayeby et al., 2017).

Other Biological Applications

  • Antipsychotic Activity: Some benzohydrazide derivatives have been evaluated for their antipsychotic activity, indicating their potential use in treating psychiatric disorders (Ibrahim et al., 2013).

Properties

IUPAC Name

2,5-dihydroxy-N-[(E)-3-phenylpropylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-13-8-9-15(20)14(11-13)16(21)18-17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11,19-20H,4,7H2,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBIOCGUXUIQAS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide
Reactant of Route 3
Reactant of Route 3
2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide
Reactant of Route 4
2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide
Reactant of Route 5
2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide
Reactant of Route 6
2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.